ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
SASMTCIAVFCNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitrophenyl group is introduced through a nitration reaction. The general synthetic route can be summarized as follows:
Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Nitration: The pyrazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 2-position of the phenyl ring undergoes selective reduction to form an amino derivative.
This reaction is critical for generating intermediates in pharmaceutical development, as the amino group enables further functionalization (e.g., amidation, diazotization).
Nucleophilic Aromatic Substitution
The electron-deficient nitro group facilitates nucleophilic substitution under specific conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KSCN, CuI | DMF, 120°C, 12 h | Ethyl 3-(2-thiocyanatophenyl)-1H-pyrazole-5-carboxylate | Requires Lewis acid catalyst |
| NH₃ (aq), CuSO₄ | Ethanol, 80°C, 8 h | Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate | Competitive with reduction |
Substitution reactions are less common due to steric hindrance from the pyrazole ring but have been demonstrated with strong nucleophiles .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | H₂O/EtOH (1:1), reflux, 3 h | 3-(2-Nitrophenyl)-1H-pyrazole-5-carboxylic acid | 92% |
| H₂SO₄ (conc.) | 100°C, 6 h | 3-(2-Nitrophenyl)-1H-pyrazole-5-carboxylic acid | 88% |
The carboxylic acid derivative serves as a precursor for amide coupling or salt formation.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions to form fused heterocycles.
These reactions expand the compound’s utility in synthesizing bioactive molecules, such as COX-2 inhibitors .
Oxidation Reactions
Oxidation targets the pyrazole ring or substituents, though limited by the nitro group’s electron-withdrawing effects.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (5% w/v) | H₂O, 80°C, 5 h | Pyrazole N-oxide derivatives | Low yield (≤40%) |
| CrO₃, H₂SO₄ | Acetone, 0°C, 2 h | Oxidized nitro intermediates | Requires careful control |
Oxidation is less explored due to competing side reactions but remains viable under controlled conditions.
Mechanistic Insights
-
Reduction : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group.
-
Cycloaddition : Nitrilimines act as 1,3-dipoles, reacting with α,β-unsaturated carbonyls to form fused pyrazole systems .
This compound’s versatility in reactions like reduction and cycloaddition underscores its value in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with a variety of applications in scientific research, including use as a building block in organic synthesis, and in the development of novel materials. It has the molecular formula and a molecular weight of 261.23 g/mol.
Scientific Research Applications
This compound is utilized in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology
- It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine
- It is explored as a pharmacophore in drug design and development. Pyrazole derivatives have demonstrated anticancer properties. Related compounds have shown cytotoxic effects against various cancer cell lines.
- Pyrazole derivatives have exhibited activity against bacterial strains and have been evaluated for their anti-inflammatory properties, with studies suggesting they can inhibit cyclooxygenase (COX) enzymes, which mediate inflammatory processes.
Industry
- It is utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
This compound is of interest in medicinal chemistry because of its diverse biological activities. Studies suggest that pyrazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Pyrazole derivatives exhibit anticancer properties and have shown cytotoxic effects against cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 26 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | MCF7 | 3.79 |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | SF-268 | 49.85 |
These compounds possess anticancer activity, particularly against lung cancer (A549) and breast cancer (MCF7) cell lines.
Several pyrazole derivatives have demonstrated anticancer potential against Hep-2 and P815 cancer cell lines . Compound 8 exhibited potential against Hep-2 cancer cell lines with an IC50 = 0.74 mg/mL . Compound 9 offered IC50 = 0.28 µM and caused A549 cell line apoptosis . Compound 30 displayed significant inhibition with an IC50 = 0.19 µM; anti-cancer assays showed derivatives displaying anticancer potential against WM266.4 and A375 with IC50 = 1.50 to 1.32 µM .
Antimicrobial Activity
This compound has shown activity against bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against common pathogens:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
These findings suggest that this compound could be a lead for new antimicrobial agents.
Anti-inflammatory Activity
Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, key mediators in inflammatory processes:
| COX Inhibition | |
|---|---|
| COX-2 | This compound |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among pyrazole carboxylates include:
Para-nitro (Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, CAS 1316754-30-9): The para-nitro group reduces steric effects but maintains electron-withdrawing properties, which may improve solubility or alter binding interactions in biological systems .
Substituent Type :
- Chloro (Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, CAS 938182-43-5): Chlorine’s moderate electron-withdrawing effect and hydrophobic nature may enhance membrane permeability compared to nitro groups .
- Fluoro (Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate): Fluorine’s electronegativity and small size can improve metabolic stability and bioavailability .
- Thienyl (Ethyl 3-(2-thienyl)-1H-pyrazole-5-carboxylate, CAS 121195-03-7): The sulfur-containing thiophene ring alters electronic properties and may increase π-π stacking interactions in crystal structures .
Physical and Chemical Properties
Key Research Findings
- Crystallography: The dihedral angle between the pyrazole and phenyl rings in analogs like Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is 77.72°, indicating non-planar structures that influence packing and solubility .
- Stability : Nitro groups may reduce thermal stability compared to chloro or fluoro analogs, as seen in safety data sheets .
- Positional Isomerism : Para-nitro isomers exhibit distinct $ ^1\text{H} $ NMR shifts (e.g., δ 8.61 ppm for aromatic protons) compared to ortho derivatives .
Biological Activity
Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by recent studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate starting materials, such as 2-nitroaniline and ethyl acetoacetate, under acidic conditions. The resulting compound features a pyrazole ring, which is known for its pharmacological versatility.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 26 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | MCF7 | 3.79 |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | SF-268 | 49.85 |
These results indicate that this compound and its derivatives possess promising anticancer activity, particularly against lung cancer (A549) and breast cancer (MCF7) cell lines .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. This compound has shown activity against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against common pathogens:
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| This compound | Escherichia coli | 50 |
These findings suggest that this compound could be developed as a lead for new antimicrobial agents .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies indicate that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:
| Compound | COX Inhibition (%) |
|---|---|
| This compound | COX-2 |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Cancer Treatment : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Antimalarial Activity : In vivo studies indicated that pyrazole derivatives exhibited dose-dependent effects on malaria-infected mice, with notable improvements in packed cell volume, suggesting their potential use in antimalarial therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, a related pyrazole derivative, ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate, was synthesized by reacting 2-bromo-1-phenylethanone with a pyrazole precursor in acetonitrile using potassium carbonate as a base. The reaction mixture was monitored via thin-layer chromatography (TLC), and the product was purified by column chromatography with a 70% yield . Similar protocols can be adapted by substituting the nitro-substituted phenyl group at the C3 position of the pyrazole ring.
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
Key techniques include:
- 1H NMR : Peaks for aromatic protons (δ 7.77–7.80 ppm for phenyl groups) and ester methyl/methylene groups (δ 1.18–1.21 ppm for ethyl CH3) .
- Mass spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 450.2 for a related compound) confirm molecular weight . Discrepancies in spectral data (e.g., unexpected splitting or shifts) are resolved using X-ray crystallography to validate the molecular structure, as demonstrated for ethyl 3-(4-chlorophenyl)-1H-pyrazole derivatives, where intramolecular hydrogen bonds (C–H···O) and torsion angles (e.g., N1–C4–C3–O1 = 175.6°) were critical for structural confirmation .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the conformational stability of this compound?
The SHELX suite (e.g., SHELXL, SHELXD) is widely used for refining crystal structures. For instance, the antiperiplanar conformation of the ester group (O1 atom) in ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate was confirmed via torsion angle analysis. Hydrogen-bonding interactions (e.g., C5–H5···O1 forming a 10-membered ring) and π-π stacking between the pyrazole and nitro-substituted phenyl ring (dihedral angle: 3.65°) contribute to structural rigidity . Researchers should optimize data collection at high resolution (≤ 1.0 Å) to reduce thermal displacement parameter (Uiso) errors .
Q. What strategies address low yields in the synthesis of nitro-substituted pyrazole derivatives?
- Reagent optimization : Use of Me3Al in THF at 100–120°C improves amide bond formation in pyrazole intermediates .
- Purification : Gradient elution (e.g., ethyl acetate/petroleum ether, 1:4) enhances separation of nitro-substituted byproducts .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) favor cyclization over side reactions .
Q. How do electronic effects of the 2-nitrophenyl group influence the compound’s reactivity and biological activity?
The electron-withdrawing nitro group increases the electrophilicity of the pyrazole ring, enhancing its interaction with biological targets. For example, nitro-substituted pyrazoles exhibit potent inhibition of kinases or inflammatory mediators due to improved binding affinity. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes by analyzing electrostatic potential surfaces and steric complementarity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?
- Case study : A predicted planar conformation for a pyrazole derivative conflicted with crystallographic data showing a slight twist (dihedral angle = 3.65°). This was attributed to intramolecular C–H···O interactions that stabilize non-planarity .
- Resolution : Use hybrid methods (e.g., DFT calculations with B3LYP/6-311++G** basis sets) to model non-covalent interactions, then validate with experimental data .
Methodological Tables
Table 1. Key Crystallographic Parameters for Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Torsion angle (N1–C4–C3–O1) | 175.6(2)° |
| Dihedral angle (pyrazole/nitro-phenyl) | 3.65(7)° |
| Hydrogen bonds | C5–H5···O1, C13–H13A···O2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
